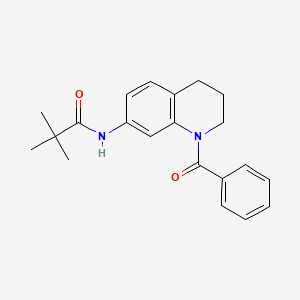

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted at position 1 with a benzoyl group and at position 7 with a 2,2-dimethylpropanamide moiety. Its molecular formula is C23H24N2O2 (calculated molecular weight: 360.45 g/mol). The compound’s structure combines lipophilic (benzoyl, dimethylpropanamide) and hydrogen-bonding (amide) groups, making it a candidate for pharmacological studies targeting enzymes or receptors with hydrophobic binding pockets.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-21(2,3)20(25)22-17-12-11-15-10-7-13-23(18(15)14-17)19(24)16-8-5-4-6-9-16/h4-6,8-9,11-12,14H,7,10,13H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKBZEWDRPNBQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. The structural features of this compound contribute significantly to its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a benzoyl group attached to a tetrahydroquinoline moiety, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 324.42 g/mol |

| LogP | 4.0469 |

| Polar Surface Area | 61.62 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves modulation of enzyme activity and receptor signaling pathways, leading to various physiological responses.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against several bacterial strains in vitro. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anticancer Activity

Studies have demonstrated that compounds similar to this compound possess anticancer properties. For instance:

- Cell Line Studies : In vitro tests on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation.

- Mechanistic Insights : The compound may act by modulating the expression of genes involved in cell cycle regulation and apoptosis.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and neuroinflammation:

- Animal Models : In vivo studies suggest that the compound may improve cognitive function and reduce neuronal damage in models of Alzheimer's disease.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited notable inhibition zones compared to standard antibiotics.

Case Study 2: Anticancer Activity

In a comparative study on cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values in the low micromolar range. The results indicated a dose-dependent response with significant apoptosis induction observed through flow cytometry analysis.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, differing in acyl/amide substituents, heterocyclic cores, or functional groups:

Table 1: Structural and Physicochemical Comparison

Analysis of Substituent Effects

Acyl Groups at Position 1

- Fluorinated Biphenyl : Fluorine increases electronegativity and may improve bioavailability by reducing oxidative metabolism.

Amide Groups at Position 7

- 2,2-Dimethylpropanamide (Target Compound) : The branched alkyl chain increases hydrophobicity, likely elevating logP compared to linear amides.

- Benzamide : Aromatic amide with higher hydrogen-bond acceptor capacity (amide + aryl ring) but lower lipophilicity than 2,2-dimethylpropanamide.

- 3-Phenylpropanamide : Extended alkyl spacer with a terminal phenyl group, balancing flexibility and aromatic interactions.

Core Heterocycles

- Tetrahydroquinoline (Target Compound): Partially saturated core offers conformational rigidity and moderate basicity.

- Dibenzoazepine : Larger, fused-ring system with a ketone group, introducing chirality and complex stereoelectronic effects.

- Pyridine : Simpler aromatic system with a halogen (iodine) substituent, enabling cross-coupling reactions for further derivatization.

Physicochemical Properties

- Lipophilicity : The benzamide analogue (logP = 4.16) suggests that replacing benzamide with 2,2-dimethylpropanamide in the target compound may further increase logP due to the hydrophobic dimethyl groups.

- Hydrogen-Bonding : The amide group in all analogues contributes to polar surface area (e.g., 38.64 Ų in benzamide analogue ), critical for solubility and target binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.